molecular formula C10H13FN2O B1439808 5-fluoro-N-(oxan-4-yl)pyridin-2-amine CAS No. 1248980-68-8

5-fluoro-N-(oxan-4-yl)pyridin-2-amine

Cat. No.: B1439808
CAS No.: 1248980-68-8
M. Wt: 196.22 g/mol
InChI Key: DGYWCGILBGNERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N-(oxan-4-yl)pyridin-2-amine is a fluorinated organic compound characterized by the presence of a fluorine atom, a pyridine ring, and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and oxane derivatives.

    Coupling Reaction: The oxane moiety is introduced through a nucleophilic substitution reaction, where the oxane derivative reacts with the fluorinated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions for larger batch sizes.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(oxan-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine or pyridine derivatives.

    Substitution: Substituted products depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-(oxan-4-yl)pyridin-2-amine is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds with unique properties.

Biology

Biologically, this compound can be explored for its potential as a bioactive molecule, possibly interacting with enzymes or receptors due to its structural features.

Medicine

In medicinal chemistry, fluorinated compounds are often investigated for their potential as pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, where fluorinated compounds are valued for their chemical resistance and stability.

Mechanism of Action

The mechanism of action for 5-fluoro-N-(oxan-4-yl)pyridin-2-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminopyridine: Lacks the oxane moiety but shares the fluorinated pyridine structure.

    N-(Oxan-4-yl)pyridin-2-amine: Similar structure without the fluorine atom.

    Fluorinated Pyridines: A broader class of compounds with varying substituents on the pyridine ring.

Uniqueness

5-Fluoro-N-(oxan-4-yl)pyridin-2-amine is unique due to the combination of fluorine, pyridine, and oxane moieties, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYWCGILBGNERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-fluoro-N-(oxan-4-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.